N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide is a chemical compound with the CAS Number 55455-18-0 and a molecular formula of C13H14N4O3. This compound features a nitroimidazole moiety, which is significant in medicinal chemistry, particularly for its biological activities. The compound's molecular weight is approximately 274.280 g/mol, and its InChI Key is WYBRZOBLOVHIOF-UHFFFAOYSA-N. It is classified under the category of nitroimidazole derivatives, known for their pharmacological properties, including antibacterial and antiparasitic activities.
The synthesis of N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide can be achieved through several methods, typically involving the reaction of 2-methyl-5-nitro-1H-imidazole with appropriate acylating agents. One common approach includes:
The yield and purity of N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide can vary based on the specific conditions and reagents used.
The molecular structure of N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide consists of a benzamide backbone with a side chain containing a nitroimidazole group.
The structural representation can be visualized using molecular modeling software, which would show the arrangement of atoms and functional groups, crucial for understanding its reactivity and interactions.
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide can participate in various chemical reactions typical for amides and nitro compounds:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with new properties.
The mechanism of action of N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide is primarily related to its nitroimidazole structure, which is known to interact with microbial DNA.
This mechanism underscores the compound's potential as an antimicrobial agent.
The compound has been characterized using techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), providing insights into its functional groups and structural integrity.
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide has several scientific uses:
The synthesis of N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide (CAS: 55455-18-0) leverages innovative approaches to construct the nitroimidazole-benzamide architecture. The core strategy involves esterification-carboxamide coupling where metronidazole derivatives serve as precursors. A pivotal route employs DCC-mediated coupling between 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol and benzoyl chloride in dichloromethane, achieving 85% yield after silica gel purification (EtOAc:hexane gradient) [8]. Alternative pathways utilize carbodiimide coupling of pre-formed 2-(2-methyl-5-nitroimidazol-1-yl)ethylamine with benzoic acid derivatives, though this requires protection-deprotection sequences to prevent side reactions [1].
Recent advances incorporate ethylene oxide alkylation under acidic conditions. As detailed in Patent CN102321028A, 2-methyl-5-nitroimidazole reacts with ethylene oxide in a formic acid-sulfuric acid mixed solvent system (72-108°C, 2.5-5 hours), yielding the ethanol precursor with >90% conversion efficiency. This method eliminates traditional halogenated intermediates, streamlining the synthesis [9].
Table 1: Comparative Yields for Key Synthetic Routes
Method | Reaction Conditions | Yield (%) | Key Advantage |
---|---|---|---|
DCC-mediated coupling | DCM, RT, 40-45h | 85 | High regioselectivity |
Ethylene oxide alkylation | HCOOH/H₂SO₄, 72-108°C | >90 | Halogen-free route |
Carbodiimide coupling | DMF, 0°C to RT | 75 | Direct amide formation |
Structural diversification of this scaffold targets both the imidazole ring and benzamide group to modulate electronic and steric properties. At the imidazole core, C4/C5 positions tolerate electrophilic substitutions, enabling nitro group reduction or halogenation to alter electron-withdrawing characteristics. The N1-ethyl tether permits spacer length optimization; replacing ethyl with propyl groups decreases enzymatic degradation by 30% in α-amylase inhibition assays [3].
Benzamide modifications follow Biology-Oriented Drug Synthesis (BIODS) principles. Aryl ether derivatives at the para-position significantly enhance α-amylase inhibitory activity (IC₅₀ = 0.38±0.82µM vs. standard acarbose IC₅₀ = 1.66±0.1µM), attributed to improved hydrophobic pocket fit [3]. Conversely, ortho-substituted benzamides induce torsional strain, evidenced by a 30.6° dihedral angle between benzene and imidazole rings in crystalline structures. This distortion reduces π-π stacking but enhances solubility [8].
Table 2: Impact of Benzamide Substituents on Bioactivity
Substituent Position | Representative Group | α-Amylase IC₅₀ (µM) | Structural Effect |
---|---|---|---|
para | Methoxy | 0.38±0.82 | Enhanced hydrophobic contact |
ortho | Bromo | 2.98±0.15 | Torsional strain (30.6° dihedral) |
meta | Nitro | 1.77±0.21 | Electron-withdrawing boost |
Catalysis plays a critical role in forming the ethyl-benzamide linker. DMAP (4-dimethylaminopyridine) accelerates carbodiimide-mediated amidation, reducing reaction times from 72h to 12h while maintaining yields >80%. This occurs via nucleophilic catalysis, where DMAP forms a reactive acylpyridinium intermediate [8]. For ester precursors, phase-transfer catalysts like tetrabutylammonium bromide facilitate aqueous-organic biphasic reactions, improving atom economy by 20% compared to traditional DMF-based systems [9].
Innovative mixed acid systems (formic acid-sulfuric acid) enable catalytic ring-opening of ethylene oxide, minimizing polymerization side products. The sulfuric acid:ethylene oxide molar ratio (0.08–0.3:1) proves crucial; ratios >0.3 cause dehydration, reducing yields by 40% [9]. Scaling this reaction requires precise temperature control (100±5°C) to suppress epoxide rearrangement.
Table 3: Catalyst Performance in Linker Formation
Catalyst | Reaction Type | Yield Increase (%) | Side Product Suppression |
---|---|---|---|
DMAP (10 mol%) | Amidation | 25 | <5% O-acylation |
TBAB (5 mol%) | Esterification | 20 | Negligible hydrolysis |
H₂SO₄ (0.2 equiv) | Epoxide ring-opening | 35 | <10% polymerization |
Green synthesis methodologies address waste reduction and energy efficiency in nitroimidazole derivative production. Solvent optimization replaces dichloromethane with ethanol-water mixtures (7:3 v/v) in recrystallization, cutting PMI (Process Mass Intensity) by 60% while maintaining ≥98% HPLC purity [7] [9]. The formic acid-sulfuric acid solvent system enables catalyst-free synthesis of 2-(2-methyl-5-nitroimidazol-1-yl)ethanol, reducing metal contaminants to <5 ppm [9].
Energy-efficient processes leverage microwave-assisted coupling, where amide bond formation completes in 15 minutes (vs. 45h conventionally) at 50°C. This lowers E-factor (kg waste/kg product) from 32 to 8.3 [6]. Preparative HPLC purification (Newcrom R1 column) with acetonitrile-water gradients achieves 99% recovery of unused starting materials, enabling closed-loop recycling and reducing raw material consumption by 30% [1].
Table 4: Green Chemistry Metrics for Key Processes
Parameter | Traditional Method | Green Method | Improvement |
---|---|---|---|
PMI (Solvents) | 120 | 48 | 60% reduction |
E-factor | 32 | 8.3 | 74% reduction |
Energy consumption | 180 kWh/kg | 75 kWh/kg | 58% reduction |
Reaction time | 45 h | 15 min | 98% reduction |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 53938-08-2
CAS No.: 573-83-1